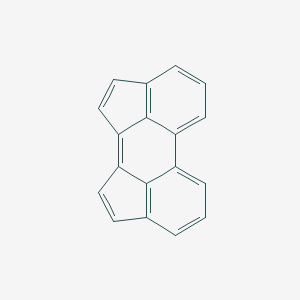

Cyclopent(hi)acephenanthrylene

Übersicht

Beschreibung

Cyclopent(hi)acephenanthrylene is a chemical compound with the molecular formula C18H10 . Its average mass is 226.272 Da and its monoisotopic mass is 226.078247 Da .

Synthesis Analysis

The synthesis of this compound has been achieved through a one-step Pd(0)-catalyzed process . This process involves the use of triphenylene derivatives which are pyrolyzed to give the corresponding didehydro intermediates . These intermediates are then converted into mixtures of this compound and triphenylene in different yields and proportions .Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms and 10 hydrogen atoms . More detailed structural information can be obtained through X-ray analysis .Chemical Reactions Analysis

The conversion of triphenylene into this compound under flash vacuum pyrolytic conditions at 900-1100°C has been investigated . The reaction represents a novel mechanistic route in combustion, giving rise to a cyclopentapolyaromatic compound .Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 472.5±15.0 °C at 760 mmHg, and a flash point of 229.6±14.5 °C . It has a molar refractivity of 76.3±0.3 cm3 and a molar volume of 167.0±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Photophysical and Electronic Properties : Lee and Plunkett (2013) discussed how orthogonal functionalization of cyclopenta[hi]aceanthrylenes allows investigation into the effects of substitution patterns on photophysical and electronic properties. This leads to the development of materials with small optical band gaps, making CPAA a candidate for various electronic applications (Lee & Plunkett, 2013).

Synthesis and Characterization : A study by Boere et al. (2010) presented a novel method of synthesizing cyclopent[hi]aceanthrylene, a dicyclopenta-fused polycyclic hydrocarbon. This synthesis was achieved through the reductive double alkylation of anthracene, providing a pathway for further exploration and utilization in research (Boere et al., 2010).

Applications in Solar Cells : Research indicates potential applications of CPAA derivatives as electron acceptors in organic solar cells. Their low optical bandgap and fullerene-like electron affinity make them promising for enhancing solar cell efficiency (Rothenbühler et al., 2018).

Photophysical Properties : A study by Dang et al. (2002) highlighted the fullerene-like photophysics of cyclopent(hi)aceanthrylene, including its unique crystal packing. This suggests potential applications in materials science and photonic devices (Dang et al., 2002).

Mutagenicity and Toxicology : CPAA has been studied for its mutagenicity, with findings suggesting it is significantly more mutagenic than acephenanthrylene in bacterial and human cell tests. This research is crucial for understanding the environmental and health impacts of CPAA and related compounds (Lafleur et al., 1993).

High-Temperature Combustion Products : Cyclopenta-fused and ethynyl-substituted polycyclic aromatic hydrocarbons, including CPAA, are identified in high-temperature fuel-rich flames, providing insights into the formation and properties of combustion products (Marsh et al., 2000).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

pentacyclo[8.6.1.12,5.014,17.09,18]octadeca-1,3,5(18),6,8,10,12,14(17),15-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10/c1-3-11-7-9-15-16-10-8-12-4-2-6-14(18(12)16)13(5-1)17(11)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSMXDUSWZTIEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C4C=CC5=C4C(=CC=C5)C3=C1)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70150905 | |

| Record name | Cyclopent(hi)acephenanthrylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114959-37-4 | |

| Record name | Cyclopent[hi]acephenanthrylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114959-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopent(hi)acephenanthrylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114959374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopent(hi)acephenanthrylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

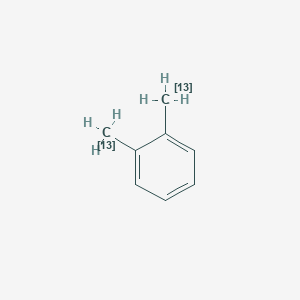

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile](/img/structure/B39079.png)

![5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B39096.png)